Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate
Brand Name: Vulcanchem
CAS No.: 83763-32-0
VCID: VC18471004
InChI: InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-9-2-3-11(23(19,20)21)8-4-7(22(16,17)18)5-10(15)12(8)9;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
SMILES:
Molecular Formula: C12H9NNa2O8S2
Molecular Weight: 405.3 g/mol

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate

CAS No.: 83763-32-0

Cat. No.: VC18471004

Molecular Formula: C12H9NNa2O8S2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate - 83763-32-0

Specification

CAS No. 83763-32-0
Molecular Formula C12H9NNa2O8S2
Molecular Weight 405.3 g/mol
IUPAC Name disodium;4-acetamido-5-hydroxynaphthalene-1,7-disulfonate
Standard InChI InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-9-2-3-11(23(19,20)21)8-4-7(22(16,17)18)5-10(15)12(8)9;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Standard InChI Key UAIOLVXRKBZLFO-UHFFFAOYSA-L
Canonical SMILES CC(=O)NC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate is systematically named according to IUPAC conventions as disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulfonate. Its molecular formula is C₁₂H₉NNa₂O₈S₂, with a molecular weight of 405.30 g/mol (calculated from atomic masses). Key identifiers include:

PropertyValue
CAS Registry Number83763-32-0
ECHA Registration Number280-717-5
InChIUAIOLVXRKBZLFO-UHFFFAOYSA-L
SMILES[Na+].[Na+].c1(ccc(c2c(cc(cc12)S(=O)(=O)[O-])O)NC(=O)C)S(=O)(=O)[O-]

The compound’s structure features a naphthalene backbone substituted with an acetylamino group at position 4, a hydroxyl group at position 5, and sulfonate groups at positions 1 and 7. This arrangement enhances water solubility due to the ionic sulfonate groups while enabling hydrogen bonding via the hydroxyl and acetylamino moieties.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves sequential functionalization of naphthalene:

  • Nitration: Introduction of a nitro group at position 4 via electrophilic aromatic substitution using nitric acid.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine.

  • Acetylation: Treatment with acetic anhydride acetylates the amine to form the acetylamino group.

  • Sulfonation: Sulfonic acid groups are introduced at positions 1 and 7 using fuming sulfuric acid.

  • Neutralization: Reaction with sodium hydroxide yields the disodium salt .

Key challenges include regioselectivity during sulfonation and avoiding over-acetylation. Purification often involves recrystallization from aqueous ethanol.

Industrial Manufacturing

Industrial production scales the above steps using continuous-flow reactors to optimize yield (typically 70–85%) and purity (>95%). Process parameters such as temperature (80–120°C for sulfonation) and pH (maintained at 8–9 during neutralization) are tightly controlled. Environmental considerations include recycling sulfuric acid and minimizing sodium sulfate waste.

Physicochemical Properties

PropertyDescription
SolubilityHighly soluble in water (>500 g/L at 25°C); insoluble in nonpolar solvents
StabilityStable under ambient conditions; degrades above 300°C
pKa ValuesEstimated: Sulfonate groups (≈1–2), hydroxyl (≈9–10), acetylamino (≈12–13)

The compound’s solubility and stability make it suitable for aqueous applications, while its ionic nature facilitates interactions with metal ions and polar substrates.

Applications and Functional Utility

Industrial Uses

  • Textile Dyeing: Acts as an intermediate for azo dyes, where it serves as a diazo component. The sulfonate groups improve water solubility and fabric affinity.

  • Metal Complexation: Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), enabling use in catalytic systems or as a mordant in dyeing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator